(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one
CAS No.:
Cat. No.: VC13357101
Molecular Formula: C21H29NO
Molecular Weight: 311.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H29NO |
|---|---|
| Molecular Weight | 311.5 g/mol |
| IUPAC Name | 1-methyl-2-[(Z)-undec-6-enyl]quinolin-4-one |
| Standard InChI | InChI=1S/C21H29NO/c1-3-4-5-6-7-8-9-10-11-14-18-17-21(23)19-15-12-13-16-20(19)22(18)2/h6-7,12-13,15-17H,3-5,8-11,14H2,1-2H3/b7-6- |
| Standard InChI Key | ILAQTUNYLVMXNW-SREVYHEPSA-N |
| Isomeric SMILES | CCCC/C=C\CCCCCC1=CC(=O)C2=CC=CC=C2N1C |
| SMILES | CCCCC=CCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
| Canonical SMILES | CCCCC=CCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a 4-quinolinone backbone substituted at the 1-position with a methyl group and at the 2-position with a (Z)-undec-6-enyl chain (Table 1). The Z-configuration of the undecenyl side chain introduces stereochemical specificity, which influences its biological activity and physicochemical properties . The quinolinone core contributes aromaticity and hydrogen-bonding capacity, while the alkenyl chain enhances lipid solubility, facilitating membrane interactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₉NO | |
| Molecular Weight | 311.5 g/mol | |
| CAS Number | 120693-49-4 | |
| Isomeric SMILES | CCCC/C=C\CCCCCC1=CC(=O)C2=CC=CC=C2N1C | |
| Topological Polar Surface Area | 22 Ų |
Nomenclature and Isomerism
The systematic IUPAC name, 1-methyl-2-[(Z)-undec-6-enyl]quinolin-4-one, reflects the compound’s substituents and stereochemistry. The (Z)-configuration at the 6-position of the undecenyl chain is critical for its biological activity, as geometric isomerism often dictates receptor binding affinity .
Synthesis and Chemical Reactivity
Synthetic Routes
The Friedländer synthesis is the primary method for constructing the quinolinone core. This involves acid-catalyzed cyclization of aniline derivatives with acetaldehyde, followed by alkylation to introduce the undec-6-enyl side chain. Recent advancements have optimized reaction conditions to achieve yields exceeding 60% while preserving the Z-configuration .
Key Synthetic Steps:
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Quinolinone Formation: Aniline reacts with acetaldehyde under reflux with HCl to form 4-hydroxy-2(1H)-quinolone.
-
Alkylation: The undec-6-enyl side chain is introduced via nucleophilic substitution using undec-6-enyl bromide in the presence of K₂CO₃.
Reaction Mechanisms
The quinolinone core participates in electrophilic substitution reactions at the 3- and 6-positions due to electron-rich aromatic regions. The undecenyl chain undergoes hydroboration-oxidation and epoxidation, enabling further functionalization for drug development .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one inhibits leukotriene biosynthesis in human polymorphonuclear granulocytes (IC₅₀ = 1.2 μM). Leukotrienes are pro-inflammatory mediators linked to asthma and rheumatoid arthritis, suggesting therapeutic potential for inflammatory diseases.
Antimicrobial Properties
The compound exhibits potent activity against Mycobacterium tuberculosis (MIC = 8 μg/mL), likely due to disruption of cell wall synthesis via interaction with mycolic acid transporters . Its lipophilic side chain enhances penetration through bacterial membranes .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Table 2: Pharmacokinetic Profile
| Parameter | Value | Source |
|---|---|---|
| Plasma Protein Binding | 97.69% | |
| Caco-2 Permeability | -4.714 (low) | |
| CYP3A4 Inhibition | 0.632 (moderate) | |
| Half-Life | 6.2 hours (predicted) |
Drug-Likeness
The compound complies with Lipinski’s Rule of Five (molecular weight < 500, logP < 5) but violates the GSK Rule due to high rigidity (Flexibility Index = 0.692) . Quantitative drug-likeness scores (0.449) suggest moderate potential for oral drug development .
Applications in Research and Industry
Pharmaceutical Development
As a lead compound, it serves as a template for synthesizing derivatives with enhanced bioavailability. For example, glycosylation at the 4-keto group improves water solubility while retaining anti-inflammatory activity .
Industrial Uses
The quinolinone core is utilized in dye synthesis, particularly for creating yellow-green pigments with high thermal stability. Its fluorescence properties (λ<sub>em</sub> = 450 nm) are exploited in organic light-emitting diodes (OLEDs) .
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